(R)-Pralatrexate

Description

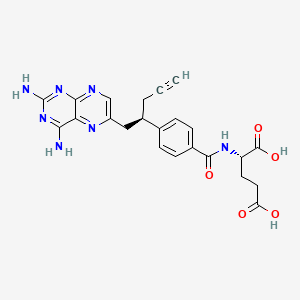

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSBUKJUDHAQEA-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031315 | |

| Record name | Pralatrexate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320211-70-8 | |

| Record name | Pralatrexate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralatrexate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALATREXATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Pralatrexate in T-Cell Lymphoma: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralatrexate, a potent antifolate, has emerged as a significant therapeutic agent in the management of relapsed or refractory peripheral T-cell lymphoma (PTCL). Its efficacy is rooted in a multi-faceted mechanism of action that leverages the unique biology of cancer cells, particularly their reliance on folate metabolism for proliferation. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of (R)-Pralatrexate treatment in T-cell lymphoma. We will dissect its superior transport into tumor cells via the reduced folate carrier-1 (RFC-1), its enhanced intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS), and its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the key pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Three-Pronged Attack

Pralatrexate is a 10-deazaaminopterin analogue of methotrexate, administered as a racemic mixture of (R) and (S) diastereomers.[1] Its mechanism of action can be understood through three critical steps that collectively lead to the targeted disruption of DNA synthesis in rapidly dividing T-cell lymphoma cells.

Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1)

The journey of pralatrexate into the cancer cell is primarily mediated by the reduced folate carrier-1 (RFC-1), a transmembrane protein responsible for the transport of folates and antifolates.[2] Pralatrexate was specifically designed to have a significantly higher affinity for RFC-1 compared to methotrexate.[1][2] This enhanced affinity results in a more efficient and rapid internalization of the drug into tumor cells, which often overexpress RFC-1 to meet their high demand for folates.[2]

Intracellular Retention through Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)

Once inside the cell, pralatrexate is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1][2] FPGS catalyzes the addition of multiple glutamate residues to the pralatrexate molecule, a process known as polyglutamylation.[1][2] These polyglutamated forms of pralatrexate are larger and more negatively charged, leading to their prolonged intracellular retention as they are poor substrates for efflux transporters.[1][2][3] This extended intracellular half-life ensures sustained inhibition of its target enzyme.

Potent Inhibition of Dihydrofolate Reductase (DHFR)

The primary intracellular target of pralatrexate and its polyglutamated forms is dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By potently inhibiting DHFR, pralatrexate depletes the intracellular pool of THF, leading to a shutdown of DNA synthesis and repair.[4] This ultimately triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1]

Quantitative Data Summary

The superior efficacy of pralatrexate over older antifolates like methotrexate is supported by quantitative biochemical and clinical data.

| Parameter | Pralatrexate | Methotrexate | Reference |

| DHFR Inhibition (Ki) | 45 nM | 26 nM | [6] |

| RFC-1 Affinity (Km) | 0.3 µmol/L | 4.8 µmol/L | [1][2][7] |

| RFC-1 Transport Rate (Vmax/Km) | 12.6 | 0.9 | [1][2] |

| FPGS Affinity (Km) | 5.9 µmol/l | 32.3 µmol/l | [7] |

Ki: Inhibition constant; a lower value indicates stronger inhibition. Km: Michaelis constant; a lower value indicates higher affinity of the substrate for the enzyme/transporter.

| Clinical Trial (PROPEL Study) | Result | Reference |

| Overall Response Rate (ORR) | 29% | [3] |

| Complete Response (CR) | 11% | |

| Partial Response (PR) | 18% | |

| Median Duration of Response | 10.1 months | |

| Median Progression-Free Survival | 3.5 months | |

| Median Overall Survival | 14.5 months |

Data from the pivotal PROPEL study in patients with relapsed or refractory peripheral T-cell lymphoma.

A pooled analysis of four single-agent studies in patients with relapsed/refractory PTCL showed an objective response rate of 40.7%, a median duration of response of 9.1 months, a median progression-free survival of 4.6 months, and a median overall survival of 16.3 months.[8][9]

Signaling Pathways and Experimental Workflows

Pralatrexate Mechanism of Action Pathway

Caption: Pralatrexate enters the cell via RFC-1, is polyglutamylated by FPGS, and inhibits DHFR.

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for determining the inhibitory constant (Ki) of this compound on DHFR.

Experimental Workflow: RFC-1 Transport Assay

Caption: Workflow for assessing this compound transport kinetics via RFC-1.

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for DHFR activity.[2][10][11][12]

-

Objective: To determine the inhibitory potency (Ki) of this compound on recombinant human DHFR.

-

Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

-

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

DHF solution (final concentration, e.g., 50 µM)

-

NADPH solution (final concentration, e.g., 100 µM)

-

This compound dilution or vehicle control

-

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding a pre-determined amount of DHFR enzyme to each well.

-

Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each concentration of this compound.

-

Plot the initial velocity against the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.

-

Reduced Folate Carrier-1 (RFC-1) Mediated Transport Assay

This protocol is based on radiolabeled substrate uptake assays.[13][14][15]

-

Objective: To determine the kinetics (Km and Vmax) of this compound transport via RFC-1 in T-cell lymphoma cells.

-

Principle: The rate of uptake of radiolabeled this compound into cells is measured over time.

-

Materials:

-

T-cell lymphoma cell line (e.g., CCRF-CEM, which expresses high levels of RFC-1)

-

Radiolabeled this compound (e.g., [3H]-(R)-Pralatrexate)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

Ice-cold stop solution (e.g., PBS with 10 mM unlabeled methotrexate)

-

Cell lysis buffer

-

Liquid scintillation cocktail and counter

-

-

Procedure:

-

Plate T-cell lymphoma cells in a multi-well plate and grow to a desired density.

-

Wash the cells with pre-warmed transport buffer.

-

Initiate the transport assay by adding transport buffer containing various concentrations of radiolabeled this compound. For competition assays, include a high concentration of an unlabeled RFC-1 substrate (e.g., methotrexate) to determine non-specific uptake.

-

Incubate the cells at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Terminate the transport by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake from the total uptake to obtain the specific uptake at each concentration of this compound.

-

Plot the initial rate of specific uptake against the this compound concentration.

-

Determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity) of transport by fitting the data to the Michaelis-Menten equation.

-

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.[16][17][18][19][20]

-

Objective: To measure the activity of FPGS in T-cell lymphoma cell lysates by quantifying the formation of polyglutamated this compound.

-

Principle: Cell lysates containing FPGS are incubated with this compound and radiolabeled glutamic acid. The incorporation of the radiolabel into polyglutamated products is measured.

-

Materials:

-

T-cell lymphoma cells

-

Cell lysis buffer

-

This compound

-

L-[3H]glutamic acid

-

ATP and MgCl2

-

Reaction buffer (e.g., Tris-HCl, pH 8.5)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Liquid scintillation cocktail and counter

-

-

Procedure:

-

Prepare a cell lysate from T-cell lymphoma cells.

-

Set up a reaction mixture containing reaction buffer, ATP, MgCl2, this compound, and L-[3H]glutamic acid.

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters extensively with TCA and ethanol to remove unincorporated L-[3H]glutamic acid.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the amount of incorporated L-[3H]glutamic acid based on the specific activity of the radiolabel.

-

Express the FPGS activity as pmol of glutamate incorporated per mg of protein per hour.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[4][21][22]

-

Objective: To determine the cytotoxic effect of this compound on T-cell lymphoma cell lines and to calculate the IC50 value.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

T-cell lymphoma cell line

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Seed T-cell lymphoma cells in a 96-well plate at a predetermined optimal density.

-

Add serial dilutions of this compound to the wells. Include vehicle-treated wells as a control.

-

Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Stereospecificity of Pralatrexate

Pralatrexate is administered as a racemic mixture of two diastereomers, (R)- and (S)-10-propargyl-10-deazaaminopterin.[1] While much of the literature discusses the properties of the racemic mixture, there is evidence of stereoselective pharmacokinetics. In human plasma, the (S)-diastereomer has a larger steady-state volume of distribution (105 L) compared to the (R)-diastereomer (37 L).[1] Furthermore, the systemic clearance of the (S)-diastereomer is higher (417 mL/min) than that of the (R)-diastereomer (191 mL/min).[1] The biological basis for this stereoselective disposition is not fully elucidated but suggests that the two diastereomers may interact differently with transporters, enzymes, or plasma proteins.[23] Further research is warranted to fully understand the contribution of each diastereomer to the overall efficacy and toxicity profile of pralatrexate.

Conclusion

The mechanism of action of this compound in T-cell lymphoma is a testament to rational drug design, exploiting key biological differences between malignant and normal cells. Its high affinity for the RFC-1 transporter and its efficient intracellular polyglutamylation lead to its accumulation within cancer cells, where it potently inhibits DHFR, a cornerstone of DNA synthesis. This comprehensive guide, with its detailed protocols and quantitative data, serves as a valuable resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent in the fight against T-cell lymphoma. The observed stereospecific pharmacokinetics of the (R) and (S) diastereomers opens new avenues for investigation, potentially leading to the development of even more targeted and effective antifolate therapies in the future.

References

- 1. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Pooled analysis of pralatrexate single-agent studies in patients with relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. assaygenie.com [assaygenie.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. bioivt.com [bioivt.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. A microassay for mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In situ autoradiographic detection of folylpolyglutamate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]

- 19. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]

- 20. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 21. texaschildrens.org [texaschildrens.org]

- 22. broadpharm.com [broadpharm.com]

- 23. tga.gov.au [tga.gov.au]

(R)-Pralatrexate's Interaction with Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Pralatrexate to its target enzyme, dihydrofolate reductase (DHFR). Pralatrexate, an antifolate chemotherapeutic agent, is a potent inhibitor of DHFR, a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for professionals in the field of drug development and oncology research.

Pralatrexate is commercially available as a racemic mixture of two diastereomers, (R)- and (S)- at the C10 position. While distinct pharmacokinetic profiles for each diastereomer have been observed, specific binding affinity data for the individual (R)- and (S)-enantiomers are not extensively reported in publicly available literature. Therefore, the data presented herein pertains to the pralatrexate mixture.

Quantitative Analysis of Pralatrexate Binding to DHFR

The binding affinity of pralatrexate to DHFR has been determined in various studies, yielding a range of inhibition constants (Ki). This variability may be attributed to different experimental conditions, including the source of the DHFR enzyme and the specific assay methodology employed. The table below summarizes the key quantitative findings.

| Compound | Enzyme Source | Assay Type | Binding Affinity (Ki) | Reference |

| Pralatrexate | Recombinant Human DHFR | Spectrophotometric Enzyme Inhibition Assay | 45 nM (apparent Ki) | [1] |

| Pralatrexate | Not Specified | Not Specified | 13.4 pM | [2] |

| Methotrexate | Recombinant Human DHFR | Spectrophotometric Enzyme Inhibition Assay | 26 nM (apparent Ki) | [1] |

| Pemetrexed | Recombinant Human DHFR | Spectrophotometric Enzyme Inhibition Assay | >200 nM (apparent Ki) | [1] |

Experimental Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay

The determination of the inhibition constant (Ki) of pralatrexate for DHFR is commonly performed using a spectrophotometric enzyme inhibition assay. This method measures the rate of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant human Dihydrofolate Reductase (DHFR)

-

Pralatrexate

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR in assay buffer.

-

Prepare serial dilutions of pralatrexate in assay buffer to achieve a range of final concentrations for the assay.

-

Prepare stock solutions of DHF and NADPH in assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate or in cuvettes, add the assay buffer, DHFR enzyme, and varying concentrations of pralatrexate.

-

Include control wells containing the enzyme and buffer without the inhibitor.

-

-

Pre-incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes) to allow for the binding of pralatrexate to the DHFR enzyme to reach equilibrium.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding DHF and NADPH to each well.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over a set period in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the corresponding pralatrexate concentrations.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.

-

Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).

-

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

References

(R)-Pralatrexate vs. (S)-Pralatrexate: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralatrexate, a potent antifolate chemotherapeutic agent, is clinically administered as a 1:1 racemic mixture of its two diastereomers, (R)-Pralatrexate and (S)-Pralatrexate. While the therapeutic efficacy of the racemic mixture is well-documented, a comprehensive, head-to-head comparison of the biological activities of the individual stereoisomers is not extensively available in publicly accessible literature. This guide synthesizes the current understanding of pralatrexate's mechanism of action and provides a detailed analysis of the known pharmacokinetic differences between its (R) and (S) diastereomers. Although direct comparative data on the in vitro and in vivo anti-tumor efficacy of the individual stereoisomers remains limited, this document aims to provide a foundational understanding for researchers in the field.

Introduction to Pralatrexate

Pralatrexate is a 10-deazaaminopterin analogue of methotrexate designed for enhanced cellular uptake and intracellular polyglutamylation, leading to improved anti-tumor activity.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][2] Pralatrexate's superior efficacy over older antifolates like methotrexate is attributed to its higher affinity for the reduced folate carrier 1 (RFC-1) and its more efficient polyglutamylation by folylpolyglutamate synthetase (FPGS), resulting in greater intracellular accumulation and retention.[3][4]

Comparative Pharmacokinetics of (R)- and (S)-Pralatrexate

While data on the differential biological efficacy is scarce, pharmacokinetic studies have revealed significant differences in the disposition of the (R) and (S) diastereomers of pralatrexate. These differences underscore the stereoselective nature of its interaction with biological systems.

| Pharmacokinetic Parameter | This compound | (S)-Pralatrexate | Reference(s) |

| Steady-State Volume of Distribution (Vdss) | 37 L | 105 L | [5] |

| Systemic Clearance (CL) | 191 mL/min | 417 mL/min | [5] |

The data clearly indicates that the (S)-diastereomer has a larger volume of distribution and is cleared more rapidly from the systemic circulation compared to the (R)-diastereomer. This suggests that the two stereoisomers may have different tissue distribution profiles and elimination pathways.

Biological Activity of Racemic Pralatrexate

In the absence of specific data for the individual stereoisomers, the biological activity of the racemic mixture provides insight into the overall therapeutic potential of the drug.

Dihydrofolate Reductase (DHFR) Inhibition

Pralatrexate is a potent inhibitor of human DHFR, a key target in cancer chemotherapy.

| Compound | Apparent Kᵢ for DHFR Inhibition (nM) | Reference(s) |

| Pralatrexate (racemic) | 45 | [1][6] |

| Methotrexate | 26 | [1][6] |

| Pemetrexed | >200 | [1][6] |

In Vitro Cytotoxicity

Racemic pralatrexate has demonstrated potent cytotoxic activity against a range of cancer cell lines, often exhibiting significantly lower IC50 values than methotrexate.

| Cell Line | Histology | Pralatrexate IC₅₀ (nM) | Methotrexate IC₅₀ (nM) | Reference(s) |

| HT | Diffuse Large B-cell Lymphoma | 3.0 ± 0.4 | 35 ± 5 | [3] |

| RL | Transformed Follicular Lymphoma | Not specified | Not specified | [3] |

| Hs445 | Hodgkin's Disease | 1.6 ± 0.08 | 32 ± 2.2 | [3] |

| Raji | Burkitt's Lymphoma | 3-5 | 30-50 | [4] |

| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | 3-5 | 30-50 | [4] |

| Neuroblastoma Cell Lines (BE(2)-C, CHP-212, LAN-1, SK-N-AS) | Neuroblastoma | ~10-fold lower than methotrexate | Not specified | [7] |

Experimental Protocols

DHFR Inhibition Assay

The inhibitory activity of pralatrexate against recombinant human DHFR can be quantified using a spectrophotometric assay.[1][6]

Caption: Workflow for determining the DHFR inhibition constant (Ki).

Methodology:

-

A reaction mixture containing recombinant human DHFR, its substrate dihydrofolate, and the cofactor NADPH is prepared.

-

Varying concentrations of the antifolate inhibitor (e.g., pralatrexate) are added to the mixture.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

The initial reaction velocities at different substrate and inhibitor concentrations are used to calculate the apparent inhibition constant (Ki) through kinetic modeling (e.g., Michaelis-Menten kinetics).[1][6]

Cellular Uptake and Polyglutamylation Assay

The cellular uptake and subsequent polyglutamylation of pralatrexate can be assessed using radiolabeled compounds.[1]

References

- 1. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase II-I-II Study of Two Different Doses and Schedules of Pralatrexate, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Structural Analysis of (R)-Pralatrexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralatrexate, a potent antifolate chemotherapeutic agent, is a pivotal tool in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Structurally, it is a 10-deazaaminopterin analog of methotrexate, distinguished by a propargyl group at the C10 position.[1][2] Commercially and for clinical studies, Pralatrexate is utilized as a racemic mixture of its (R) and (S) diastereomers at the chiral center created by this substitution.[1] This guide provides a comprehensive structural analysis of Pralatrexate, with a specific focus on the (R)-enantiomer where information is available. However, it is critical to note that the majority of publicly accessible structural data pertains to the diastereomeric mixture. To date, a definitive structural elucidation of the isolated (R)-Pralatrexate isomer through techniques such as single-crystal X-ray diffraction has not been reported in the literature.

This document summarizes available quantitative structural data, outlines relevant experimental protocols for structural and functional analysis, and presents key molecular pathways and experimental workflows in visually intuitive diagrams.

Molecular Structure and Physicochemical Properties

Pralatrexate is chemically designated as (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid.[3] Its structure is presented in comparison to its parent compound, methotrexate.

Key Structural Features:

-

Pteridine Ring: Essential for binding to dihydrofolate reductase (DHFR).

-

p-Aminobenzoyl Glutamate Side Chain: Facilitates cellular uptake and polyglutamation.

-

Propargyl Group at C10: This key modification distinguishes Pralatrexate from methotrexate and is responsible for the creation of a chiral center, resulting in (R) and (S) diastereomers.[1]

Quantitative Structural Data

While a crystal structure for the isolated this compound is not available, structural data for crystalline forms of the racemic mixture have been reported. The following tables summarize the X-ray Powder Diffraction (XRPD) and solid-state Carbon-13 Nuclear Magnetic Resonance (¹³C ssNMR) data for three polymorphic forms of Pralatrexate.[4]

Table 1: X-ray Powder Diffraction (XRPD) Data for Pralatrexate Crystalline Forms [4]

| Form | Characteristic Peaks (2θ ± 0.2°) |

| A | 8.7, 12.3, 15.2, 19.2, 21.9 |

| B | Not explicitly defined with a primary set of peaks in the source. |

| C | 8.5, 12.5, 13.1, 22.2, 24.0 |

Table 2: Solid-State ¹³C NMR Chemical Shifts for Pralatrexate Crystalline Forms [4]

| Form | Characteristic Chemical Shifts (ppm ± 0.2 ppm) |

| A | 25.1, 35.9, 53.2, 122.0, 146.8 |

| B | Not explicitly defined with a primary set of peaks in the source. |

| C | 42.0, 44.6, 132.5, 153.1, 180.1 |

Experimental Protocols

X-ray Powder Diffraction (XRPD) for Polymorph Screening

Objective: To identify and differentiate crystalline forms (polymorphs) of Pralatrexate.

Methodology:

-

Sample Preparation: A small amount of the Pralatrexate powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection:

-

The sample is irradiated with monochromatic X-rays at a controlled temperature.

-

The detector scans a range of 2θ angles (typically from 5° to 40°) to measure the intensity of the diffracted X-rays.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique "fingerprint" for the crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.

Solid-State ¹³C Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To obtain information about the local chemical environment of the carbon atoms in the solid state, providing another method to distinguish polymorphs.

Methodology:

-

Sample Preparation: The Pralatrexate powder is packed into a zirconia rotor.

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is used.

-

Data Acquisition:

-

The rotor is spun at a high speed at the "magic angle" (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

-

Cross-polarization (CP) from ¹H to ¹³C is typically used to enhance the signal of the low-abundance ¹³C nuclei.

-

-

Data Analysis: The resulting ¹³C ssNMR spectrum shows a series of peaks, with the chemical shift of each peak corresponding to a specific carbon atom in the molecule. Differences in the crystal packing of polymorphs will result in variations in the chemical shifts.

Chiral Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (R) and (S) diastereomers of Pralatrexate for individual characterization.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. The choice of CSP depends on the specific properties of the Pralatrexate molecule. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[5][6]

-

Mobile Phase Optimization: A systematic approach is used to find the optimal mobile phase composition, which typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). The ratio of these solvents is adjusted to achieve the best separation.[7]

-

Detection: A UV detector is commonly used to monitor the elution of the diastereomers.

-

Fraction Collection: Once the separation method is optimized, the individual fractions corresponding to the (R) and (S) isomers can be collected for further analysis.

Visualized Signaling Pathway and Experimental Workflows

Mechanism of Action of Pralatrexate

Pralatrexate exerts its cytotoxic effects by disrupting folate-dependent metabolic processes essential for cell replication. The following diagram illustrates the key steps in its mechanism of action.

Caption: Pralatrexate cellular uptake and mechanism of action.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound like Pralatrexate.

Caption: Workflow for determining Pralatrexate cytotoxicity using the MTT assay.

Logical Relationship: Development of Pralatrexate Resistance

Understanding the mechanisms by which cancer cells develop resistance to Pralatrexate is crucial for improving its therapeutic efficacy. The following diagram illustrates the key molecular changes that can lead to resistance.

Caption: Key mechanisms leading to the development of Pralatrexate resistance.

Conclusion

The structural analysis of Pralatrexate reveals a molecule rationally designed to improve upon the therapeutic index of its predecessor, methotrexate. While comprehensive structural data for the isolated this compound isomer remains elusive, the analysis of the racemic mixture provides valuable insights into its solid-state properties. The provided experimental protocols offer a foundation for the characterization of Pralatrexate and the evaluation of its biological activity. The visualized diagrams of its mechanism of action and potential resistance pathways serve as concise tools for understanding its pharmacology. Further research focusing on the stereospecific synthesis and structural elucidation of the (R)- and (S)-isomers will be instrumental in refining our understanding of Pralatrexate's structure-activity relationship and may pave the way for the development of even more effective antifolate therapies.

References

- 1. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2012061469A2 - Crystalline forms of pralatrexate - Google Patents [patents.google.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Pharmacokinetic Profile of (R)-Pralatrexate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralatrexate, a folate analog metabolic inhibitor, is a chemotherapeutic agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). It is administered as a 1:1 racemic mixture of two diastereomers, (R)-Pralatrexate (PDX-10b) and (S)-Pralatrexate (PDX-10a). Understanding the distinct pharmacokinetic (PK) properties of each diastereomer is crucial for optimizing therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of the this compound diastereomer, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of the (R)- and (S)-diastereomers of pralatrexate have been characterized in clinical trials. Following intravenous administration, both diastereomers exhibit a multiphasic decline in plasma concentrations. The pharmacokinetic parameters are determined using non-compartmental analysis (NCA).

Table 1: Comparative Pharmacokinetic Parameters of Pralatrexate Diastereomers in Humans

| Parameter | This compound | (S)-Pralatrexate | Reference(s) |

| Total Systemic Clearance (CL) | 191 mL/min | 417 mL/min | [1] |

| Steady-State Volume of Distribution (Vss) | 37 L | 105 L | [1] |

Note: Data are derived from clinical studies in patients with relapsed or refractory peripheral T-cell lymphoma receiving pralatrexate at a dose of 30 mg/m².

Experimental Protocols

A validated, stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of (R)- and (S)-pralatrexate in biological matrices such as plasma and urine.

Bioanalytical Method: Chiral LC-MS/MS

While specific, detailed protocols from individual studies are often proprietary, a general methodology can be outlined based on standard practices for chiral separations and bioanalytical method validation guidelines from regulatory agencies like the FDA and EMA.

1. Sample Preparation:

-

Matrix: Human plasma collected in K2EDTA tubes.

-

Procedure: Protein precipitation is a common technique. A known volume of plasma (e.g., 100 µL) is mixed with a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to remove proteins.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and may be further diluted or directly injected into the LC-MS/MS system.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A chiral stationary phase is essential for the separation of the diastereomers. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The specific gradient or isocratic conditions are optimized to achieve baseline separation of the two diastereomers.

-

Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for this type of molecule.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, (S)-pralatrexate, and the internal standard are monitored.

4. Method Validation:

-

The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analytes under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[2][3][4][5]

1. Software:

-

Industry-standard software such as Phoenix® WinNonlin® is utilized for NCA.[6]

2. Key Parameters Calculated:

-

Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax): Determined directly from the observed data.

-

Area Under the Plasma Concentration-Time Curve (AUC): Calculated using the linear trapezoidal rule for ascending concentrations and the logarithmic trapezoidal rule for descending concentrations. AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are determined.

-

Terminal Elimination Rate Constant (λz): Estimated by linear regression of the terminal log-linear portion of the plasma concentration-time curve.

-

Terminal Half-Life (t½): Calculated as 0.693/λz.

-

Total Systemic Clearance (CL): Calculated as Dose/AUC0-inf.

-

Steady-State Volume of Distribution (Vss): Calculated as (AUMC0-inf/AUC0-inf) * CL, where AUMC is the area under the first moment curve.

Visualizations

Signaling Pathway: Pralatrexate's Mechanism of Action

Pralatrexate is a folate analog that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell death.

References

- 1. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allucent.com [allucent.com]

- 5. Non-compartmental Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R)-Pralatrexate: A Technical Guide to a Novel Folate Analog Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pralatrexate, the biologically active diastereomer of pralatrexate, is a potent folate analog metabolic inhibitor. It was rationally designed for enhanced cellular uptake and intracellular retention in tumor cells, leading to a more effective disruption of DNA synthesis and induction of apoptosis compared to older antifolates like methotrexate.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data for this compound.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[4][5] Its mechanism involves a three-pronged attack on cancer cells:

-

Enhanced Cellular Uptake: this compound is specifically designed for efficient transport into tumor cells via the Reduced Folate Carrier 1 (RFC-1), a protein often overexpressed in malignant cells.[1][6] It exhibits a significantly higher affinity for RFC-1 compared to methotrexate, leading to greater intracellular accumulation.[7]

-

Increased Intracellular Retention: Once inside the cell, this compound is a superior substrate for folylpolyglutamate synthetase (FPGS) compared to methotrexate.[6][7] FPGS catalyzes the addition of glutamate residues to the drug molecule, a process known as polyglutamylation. These polyglutamated forms are larger, negatively charged molecules that are effectively trapped within the cell, leading to a prolonged duration of action.[8]

-

Potent Dihydrofolate Reductase (DHFR) Inhibition: The primary intracellular target of this compound is Dihydrofolate Reductase (DHFR), a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[9][10][11] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA. By potently inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[4][5]

Signaling Pathways and Cellular Consequences

The inhibition of DHFR by this compound sets off a cascade of events within the cancer cell, primarily affecting pathways related to cell proliferation and survival.

Data Presentation

Table 1: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)

| Compound | Apparent Ki (nM) for human DHFR | Reference(s) |

| This compound | 45 | [9][10] |

| Methotrexate | 26 | [9][10] |

| Pemetrexed | >200 | [9][10] |

Table 2: Comparative Cellular Uptake and Polyglutamylation Efficiency

| Parameter | This compound | Methotrexate | Reference(s) |

| RFC-1 Km (µmol/L) | 0.3 | 4.8 | [7] |

| RFC-1 Vmax/Km (rate of transport) | 12.6 | 0.9 | [7] |

| Relative Cellular Uptake | ~15-fold higher | 1-fold | [6] |

| Polyglutamylation | Efficiently polyglutamated | Negligible polyglutamylation in some models | [6] |

Table 3: In Vitro Cytotoxicity (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) | Methotrexate IC50 (nM) | Pemetrexed IC50 (nM) | Reference(s) |

| H9 | T-cell Lymphoma | 3.3 | 6.4 | - | [4] |

| H9-12 (PDX-Resistant) | T-cell Lymphoma | 34 | 170.2 | - | [4] |

| H9-200 (PDX-Resistant) | T-cell Lymphoma | >1000 | 4073 | - | [4] |

| HeLa | Cervical Cancer | 7 (continuous exposure) | 180 (continuous exposure) | - | [6] |

| HeLa | Cervical Cancer | 80 (6-hour exposure) | 30,000 (6-hour exposure) | - | [6] |

| H2052 | Mesothelioma | 0.625 (24-hour exposure) | 80 (24-hour exposure) | - | [12] |

Table 4: Pharmacokinetic Parameters of Pralatrexate in Patients with PTCL

| Parameter | Value | Reference(s) |

| Administration | 30 mg/m² IV push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles | [2] |

| Mean Cmax | 5.8 µg/mL | |

| Mean AUC(0-∞) | 268 µg/mL·min | |

| Volume of Distribution (Vdss) | S-diastereomer: 105 L; R-diastereomer: 37 L | |

| Plasma Protein Binding | ~65% | |

| Metabolism | Not significantly metabolized by CYP450 enzymes | [13] |

| Elimination | ~34% excreted unchanged in urine | |

| Terminal Half-life (t1/2) | 12-18 hours | [8] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant human DHFR

-

DHFR Assay Buffer

-

Dihydrofolic acid (DHF) substrate

-

NADPH

-

This compound and other inhibitors

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound and other inhibitors in DHFR Assay Buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the inhibitor solution to each well.

-

Initiate the reaction by adding recombinant human DHFR to each well.

-

Immediately before reading, add the DHF substrate to all wells.

-

Measure the decrease in absorbance at 340 nm every 15-30 seconds for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

-

Determine the apparent inhibition constant (Ki app) by plotting the initial velocities against inhibitor concentrations and fitting the data to an appropriate inhibition model.[9]

Cellular Uptake and Polyglutamylation Assay using Radiolabeled Pralatrexate

This method quantifies the influx and subsequent intracellular metabolism of this compound using a radiolabeled form of the drug.

Materials:

-

Cancer cell line of interest (e.g., NCI-H460, HeLa)

-

Cell culture medium and supplements

-

[3H]-(R)-Pralatrexate

-

Ice-cold phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter

-

High-performance liquid chromatography (HPLC) system for metabolite analysis

Procedure for Cellular Uptake:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Wash the cells with pre-warmed PBS.

-

Incubate the cells with a known concentration of [3H]-(R)-Pralatrexate in culture medium for various time points.

-

To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Plot the intracellular radioactivity over time to determine the rate of uptake.[6][14]

Procedure for Polyglutamylation Analysis:

-

Following incubation with [3H]-(R)-Pralatrexate, lyse the cells and extract the intracellular contents.

-

Separate the parent drug from its polyglutamated metabolites using HPLC.

-

Quantify the amount of radioactivity in the fractions corresponding to the parent drug and each polyglutamated form.

-

Express the extent of polyglutamylation as a percentage of the total intracellular drug.[6]

Experimental and Preclinical Workflow

The evaluation of a novel antifolate like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in antifolate chemotherapy, demonstrating superior preclinical and clinical activity in certain malignancies, particularly T-cell lymphomas.[8][15] Its rational design, leading to enhanced cellular uptake and retention, and potent inhibition of DHFR, provides a clear mechanistic basis for its improved therapeutic index compared to older antifolates. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of metabolic inhibitors. Further research into mechanisms of resistance and combination therapies will continue to refine the clinical application of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical pharmacologic evaluation of pralatrexate and romidepsin confirms potent synergy of the combination in a murine model of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The membrane transport and polyglutamation of pralatrexate, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cancercareontario.ca [cancercareontario.ca]

- 14. The anti-tumor activity of pralatrexate (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pralatrexate: an emerging new agent with activity in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Polyglutamylation of (R)-Pralatrexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralatrexate, a potent inhibitor of dihydrofolate reductase (DHFR), represents a significant advancement in antifolate chemotherapy, particularly for peripheral T-cell lymphoma.[1] A key determinant of its enhanced efficacy compared to older antifolates like methotrexate (MTX) is its efficient intracellular polyglutamylation.[2] This process, catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), involves the addition of multiple glutamate residues to the drug molecule.[3] This modification leads to prolonged intracellular retention and increased inhibitory potency against target enzymes, thereby augmenting its cytotoxic effects.[1][3] This technical guide provides an in-depth overview of the intracellular polyglutamylation of the (R)-diastereomer of pralatrexate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.

Biochemical Pathway of Pralatrexate Polyglutamylation

Pralatrexate is actively transported into cancer cells primarily via the reduced folate carrier (RFC).[4][5] Once inside the cell, it undergoes sequential addition of glutamate residues, a reaction mediated by FPGS.[5] The resulting polyglutamylated forms of pralatrexate are more effective inhibitors of DHFR and are retained within the cell for longer periods due to their increased size and negative charge, which prevents their efflux.[1][3] This enhanced retention is a critical factor in the superior efficacy of pralatrexate, especially with transient drug exposure.[2][6]

Quantitative Data Summary

The superior pharmacological profile of pralatrexate over methotrexate is underpinned by significant differences in their interaction with cellular transport and metabolic machinery. The following tables summarize the key quantitative parameters reported in the literature.

Table 1: Kinetic Parameters for Cellular Uptake via Reduced Folate Carrier (RFC)

| Compound | Cell Line | Parameter | Value | Reference |

| Pralatrexate | HeLa | Influx Kt | 0.52 µM | [2][6] |

| Pralatrexate | - | Km | 0.3 µmol/L | [3][5] |

| Methotrexate | HeLa | Influx Ki | ~5.2 µM | [2][6] |

| Methotrexate | - | Km | 4.8 µmol/L | [3][5] |

| Pralatrexate | - | Vmax/Km | 12.6 | [3][5] |

| Methotrexate | - | Vmax/Km | 0.9 | [3][5] |

Kt and Ki values were determined in HeLa cells expressing RFC. Km and Vmax/Km values are also reported, indicating pralatrexate has a much higher influx rate than methotrexate.[2][3][5][6]

Table 2: Kinetic Parameters for Polyglutamylation by Folylpolyglutamyl Synthase (FPGS)

| Compound | Parameter | Value | Reference |

| Pralatrexate | Km | 5.9 µmol/L | [5] |

| Methotrexate | Km | 32.3 µmol/L | [5] |

| Pralatrexate | Vmax/Km | 23.2 | [5] |

| Methotrexate | Vmax/Km | 2.2 | [5] |

These data indicate that pralatrexate is a significantly better substrate for FPGS than methotrexate, leading to more efficient polyglutamylation.[5]

Table 3: Intracellular Distribution of Pralatrexate Polyglutamates

| Cell Line | Treatment Conditions | Polyglutamate Form | Percentage of Intracellular Drug | Reference |

| HeLa | 0.5 µM Pralatrexate for 6h | Total Polyglutamates | ~80% | [2][6] |

| HeLa | 0.5 µM Pralatrexate for 6h | Tetraglutamate (Glu4) | Predominant form | [2][6] |

| NCI-H460 | Radiolabeled Pralatrexate | Polyglutamylated species | Significantly greater than MTX | [7][8] |

Studies in HeLa cells show that after a 6-hour exposure, the majority of intracellular pralatrexate is in its polyglutamylated forms, with the tetraglutamate being the most abundant.[2][6] In contrast, negligible formation of methotrexate polyglutamates was observed under similar conditions.[2][6] In NCI-H460 non-small cell lung cancer cells, a significantly greater proportion of radiolabeled pralatrexate was polyglutamylated compared to methotrexate and pemetrexed.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of pralatrexate polyglutamylation.

Cell Culture and Drug Treatment

-

Cell Lines: HeLa cells, specifically those engineered to express either the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), and NCI-H460 non-small cell lung cancer cells are commonly used.[2][6][7]

-

Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: For polyglutamylation studies, cells are exposed to a specific concentration of pralatrexate (e.g., 0.5 µM) for a defined period (e.g., 6 hours).[2][6] For comparative analysis, parallel experiments with methotrexate are conducted.

Radiolabeling and Cellular Uptake Assays

-

Radiolabeled Drug: [3H]pralatrexate is used to trace the drug's transport and metabolism.[2][6]

-

Uptake Measurement:

-

Cells are seeded in appropriate culture plates (e.g., 24-well plates) and allowed to adhere.

-

The growth medium is aspirated, and the cells are washed with a buffered saline solution.

-

A solution containing a known concentration of [3H]pralatrexate is added to the cells, and they are incubated for various time points.

-

To terminate the uptake, the cells are rapidly washed with ice-cold buffer to remove extracellular radiolabel.

-

The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation spectrometer.[6]

-

Protein concentration is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.[6]

-

Analysis of Polyglutamate Derivatives by Liquid Chromatography

-

Metabolite Extraction:

-

Following drug treatment, cells are washed with ice-cold buffer and harvested.

-

The cell pellet is resuspended in a lysis buffer, and the mixture is boiled to precipitate proteins and inactivate enzymes.

-

The sample is then centrifuged, and the supernatant containing the intracellular drug and its metabolites is collected.

-

-

Liquid Chromatography:

-

The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC).

-

A C18 reverse-phase column is typically used with a gradient elution system.

-

The mobile phase often consists of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier (e.g., acetonitrile).

-

Detection of radiolabeled compounds is achieved using an in-line flow scintillation detector.

-

The retention times of the different polyglutamylated forms are determined using standards, allowing for their identification and quantification in the cell extracts.

-

Conclusion

The efficient intracellular polyglutamylation of (R)-Pralatrexate is a cornerstone of its potent antitumor activity. Its high affinity for both the RFC transporter and the FPGS enzyme distinguishes it from older antifolates and contributes to its enhanced cytotoxicity and clinical efficacy.[2][3][6] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the unique pharmacological properties of pralatrexate and to develop next-generation antifolates with improved therapeutic profiles.

References

- 1. What is the mechanism of Pralatrexate? [synapse.patsnap.com]

- 2. The membrane transport and polyglutamation of pralatrexate: a new-generation dihydrofolate reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The membrane transport and polyglutamation of pralatrexate, a new-generation dihydrofolate reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-Pralatrexate in vitro Assays in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pralatrexate, a potent folate analog metabolic inhibitor, has demonstrated significant cytotoxic activity across a broad spectrum of cancer cell types.[1] As a second-generation antifolate, it was rationally designed to exhibit a higher affinity for the reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to its predecessor, methotrexate.[1][2][3] This enhanced uptake and intracellular retention through polyglutamylation leads to more effective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA and RNA precursors.[1][4][5] The subsequent disruption of these essential cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4][6][7]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.

Mechanism of Action Signaling Pathway

This compound exerts its anticancer effects by targeting the folate metabolic pathway. It is actively transported into cancer cells via the reduced folate carrier (RFC). Once inside the cell, it is polyglutamylated by folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and inhibitory activity.[1][4] The primary target of pralatrexate is dihydrofolate reductase (DHFR), which it potently inhibits.[1][4] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The disruption of DNA synthesis leads to cell cycle arrest and the induction of apoptosis.[3][4][6][7]

Caption: this compound mechanism of action in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| RL | Transformed Follicular Lymphoma | 3-5 | Not Specified |

| HT | Non-Hodgkin's Lymphoma | 3-5 | Not Specified |

| SKI-DLBCL-1 | Diffuse Large B Cell Lymphoma | 3-5 | Not Specified |

| Raji | Burkitt's Lymphoma | 3-5 | Not Specified |

| Hs445 | Hodgkin's Disease | 3-5 | Not Specified |

| H9 | Cutaneous T-Cell Lymphoma | 1.1 | 48 |

| H9 | Cutaneous T-Cell Lymphoma | 2.5 | 72 |

| HH | Cutaneous T-Cell Lymphoma | >1000 (resistant) | 48 |

| HH | Cutaneous T-Cell Lymphoma | 2.8 | 72 |

| P12 | T-ALL | 1.7 | 48 |

| P12 | T-ALL | 2.4 | 72 |

| PF382 | T-ALL | 5.5 | 48 |

| PF382 | T-ALL | 2.7 | 72 |

| BE(2)-C | Neuroblastoma | 4 | 72 |

| CHP-212 | Neuroblastoma | 3 | 72 |

| LAN-1 | Neuroblastoma | 2 | 72 |

| SK-N-AS | Neuroblastoma | 3 | 72 |

Data compiled from multiple sources.[1][8][9][10]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Caption: Workflow for the cell viability (MTT/MTS) assay.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Caption: Workflow for the apoptosis assay using Annexin V/PI staining.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with this compound at the desired concentrations for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described in the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also be indicative of apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound in cancer cell lines. By systematically assessing cell viability, apoptosis, and cell cycle effects, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided quantitative data serves as a useful reference for selecting appropriate cell lines and drug concentrations for further investigation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Mouse Models in (R)-Pralatrexate Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing in vivo mouse models for studying the efficacy and mechanisms of (R)-Pralatrexate, a folate analog metabolic inhibitor. The protocols detailed below are essential for preclinical evaluation of this compound in oncology research, particularly for hematological malignancies like peripheral T-cell lymphoma (PTCL), for which it is an approved therapy.[1][2]

Introduction

This compound is a potent chemotherapeutic agent that selectively targets cancer cells overexpressing the reduced folate carrier (RFC-1).[1][3] Upon cellular entry, it is polyglutamylated, leading to enhanced intracellular retention.[3][4][5] Pralatrexate then competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3][6] This inhibition disrupts the synthesis of DNA, RNA, and essential amino acids, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][6] Understanding the in vivo efficacy, pharmacokinetics, and potential resistance mechanisms of Pralatrexate is crucial for its clinical application and the development of novel combination therapies. Xenograft mouse models provide an indispensable platform for these investigations.

Mechanism of Action and Resistance

This compound Signaling Pathway

Pralatrexate exerts its cytotoxic effects by targeting the folate metabolism pathway, which is crucial for nucleotide synthesis and cell proliferation.

Caption: Mechanism of action of this compound.

Mechanisms of Resistance to this compound

Acquired resistance to Pralatrexate in cancer cells can emerge through various molecular alterations, primarily affecting drug transport and target enzyme levels.

Caption: Key mechanisms of acquired resistance to this compound.

Experimental Protocols

Cell Line Selection and Preparation

The choice of cell line is critical for the relevance of the in vivo model. For this compound studies, T-cell lymphoma cell lines are highly relevant.

Table 1: Example Cell Lines for this compound Studies

| Cell Line | Cancer Type | Notes |

| H9 | Cutaneous T-cell Lymphoma | Parental cell line for developing Pralatrexate resistance.[7][8] |

| H9-12 | Pralatrexate-Resistant T-cell Lymphoma | IC50 of 35 nM.[7][8] |

| H9-200 | Pralatrexate-Resistant T-cell Lymphoma | IC50 of >1000 nM.[7][8] |

| HUT-78 | Cutaneous T-cell Lymphoma | Used in xenograft models to test Pralatrexate efficacy.[9] |

| NCI-H460 | Non-Small Cell Lung Cancer | Used to compare Pralatrexate with other antifolates.[10][11] |

| MV522 | Non-Small Cell Lung Cancer | Used in comparative in vivo studies of antifolates.[10] |

Protocol for Cell Culture and Preparation:

-

Cell Culture: Culture selected cancer cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

-

Cell Harvesting: Harvest cells during the logarithmic growth phase (80-90% confluency) using trypsin-EDTA.[12][13]